Cas no 15438-67-2 (3-Methoxypropanamide)

3-Methoxypropanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, 3-methoxy-
- 3-METHOXYPROPANAMIDE
- Propanamide,3-methoxy
- BPXCLLWXDHBFRH-UHFFFAOYSA-N
- EN300-57072
- methoxymethylacetamide
- ss--Methoxypropionamide
- Z394696458
- 3-methoxypropionamide
- 15438-67-2
- AKOS009358446
- CS-0251977
- DTXSID40413418
- SCHEMBL25058
- 3-Methoxypropanamide
-
- MDL: MFCD11646082
- Inchi: InChI=1S/C4H9NO2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)
- InChI Key: BPXCLLWXDHBFRH-UHFFFAOYSA-N
- SMILES: COCCC(N)=O
Computed Properties
- Exact Mass: 103.06300
- Monoisotopic Mass: 103.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 62.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 53.31000
- LogP: 0.65790
3-Methoxypropanamide Security Information
3-Methoxypropanamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Methoxypropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1264804-1g |
Propanamide, 3-methoxy- |
15438-67-2 | 97% | 1g |
$195 | 2024-06-07 | |
Chemenu | CM316794-5g |
3-Methoxypropanamide |
15438-67-2 | 95% | 5g |
$426 | 2023-02-02 | |
TRC | M226738-500mg |
3-Methoxypropanamide |
15438-67-2 | 500mg |
$230.00 | 2023-05-18 | ||
Fluorochem | 091205-1g |
3-Methoxypropanamide |
15438-67-2 | 1g |
£85.00 | 2022-03-01 | ||
Fluorochem | 091205-250mg |
3-Methoxypropanamide |
15438-67-2 | 250mg |
£52.00 | 2022-03-01 | ||
eNovation Chemicals LLC | Y1264804-5g |
Propanamide, 3-methoxy- |
15438-67-2 | 97% | 5g |
$545 | 2024-06-07 | |
Enamine | EN300-57072-1.0g |
3-methoxypropanamide |
15438-67-2 | 97% | 1g |
$90.0 | 2023-05-03 | |
TRC | M226738-1g |
3-Methoxypropanamide |
15438-67-2 | 1g |
$402.00 | 2023-05-18 | ||
Enamine | EN300-57072-5.0g |
3-methoxypropanamide |
15438-67-2 | 97% | 5g |
$350.0 | 2023-05-03 | |
A2B Chem LLC | AD47425-1g |
Propanamide, 3-methoxy- |
15438-67-2 | 97% | 1g |
$90.00 | 2024-04-20 |
3-Methoxypropanamide Related Literature
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on 3-Methoxypropanamide
Propanamide, 3-methoxy- (CAS No. 15438-67-2): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments
Propanamide, 3-methoxy-, identified by its Chemical Abstracts Service (CAS) number 15438-67-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This amide derivative features a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a methoxy group at the third carbon position enhances its reactivity and functional potential, making it a compound of considerable interest in medicinal chemistry.
The chemical structure of Propanamide, 3-methoxy- consists of a three-carbon chain with an amide functional group (-CONH₂) and a methoxy group (-OCH₃) attached to the third carbon. This configuration imparts distinct physicochemical properties, including solubility characteristics and reactivity patterns, which are crucial for its applications in synthetic chemistry and drug development. The compound's molecular formula is C₅H₁₁NO₂, reflecting its composition and the types of atoms present.
In recent years, Propanamide, 3-methoxy- has garnered attention due to its role as a precursor in the synthesis of various pharmacologically relevant molecules. Its amide functionality allows for further derivatization, enabling the creation of more complex structures with tailored biological activities. Researchers have explored its utility in developing novel therapeutic agents targeting different disease pathways.
One of the most notable applications of Propanamide, 3-methoxy- is in the field of drug discovery. The compound has been utilized as an intermediate in the synthesis of small-molecule inhibitors that modulate enzyme activity. For instance, studies have demonstrated its use in generating derivatives that interact with proteases and kinases, which are key targets in oncology and inflammatory diseases. The methoxy group enhances binding affinity and selectivity, making these derivatives promising candidates for further development.
The pharmaceutical industry has also leveraged Propanamide, 3-methoxy- in the development of central nervous system (CNS) drugs. Its structural motif is found in several compounds that exhibit neuroprotective and antipsychotic properties. The ability to modify the amide and methoxy groups allows for fine-tuning of pharmacokinetic profiles, enhancing bioavailability and reducing side effects. Recent studies have highlighted its potential in treating neurodegenerative disorders such as Alzheimer's disease by inhibiting beta-secretase activity.
Beyond pharmaceuticals, Propanamide, 3-methoxy- finds applications in agrochemicals and specialty chemicals. Its derivatives have been investigated for their herbicidal and fungicidal properties, contributing to sustainable agricultural practices. The compound's versatility stems from its ability to undergo various chemical transformations, including nucleophilic substitutions, reductions, and couplings, which are essential for synthesizing more complex molecules.
The synthesis of Propanamide, 3-methoxy- typically involves the reaction of methyl 3-hydroxypropanoate with ammonia or ammonium hydroxide under controlled conditions. Alternative synthetic routes include reductive amination or transesterification reactions, depending on the desired purity and scale of production. Advances in catalytic systems have improved the efficiency of these processes, making large-scale synthesis more feasible.
In terms of analytical characterization, Propanamide, 3-methoxy- is commonly analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into its molecular structure and purity. NMR spectroscopy is particularly useful for confirming the presence of the amide and methoxy groups through characteristic chemical shifts and coupling patterns.
The safety profile of Propanamide, 3-methoxy- has been thoroughly evaluated through toxicological studies conducted on laboratory animals. These studies indicate that the compound exhibits low acute toxicity when administered orally or dermally at moderate doses. However, prolonged exposure may require careful monitoring due to potential effects on metabolic pathways. Proper handling procedures are recommended to minimize any risks associated with its use.
The environmental impact of Propanamide, 3-methoxy- has also been assessed as part of broader sustainability efforts in chemical manufacturing. Biodegradation studies suggest that it undergoes slow breakdown under natural conditions but can be effectively neutralized through controlled waste treatment processes. Efforts are ongoing to develop greener synthetic methods that reduce waste generation and energy consumption.
In conclusion, Propanamide, 3-methoxy-, with its CAS number 15438-67-2, is a multifaceted compound with significant applications across multiple industries. Its role as a synthetic intermediate in pharmaceuticals underscores its importance in drug discovery efforts targeting various diseases. The compound's unique structural features enable diverse modifications, making it a valuable tool for chemists and researchers seeking innovative solutions.
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